N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide
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Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a phenylmethoxypyridinyl moiety, which contribute to its distinctive properties.
Preparation Methods
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Phenylmethoxypyridinyl Moiety: The final step involves the coupling of the phenylmethoxypyridinyl group to the benzamide core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide can be compared with other similar compounds, such as:
4-(dimethylamino)-N-(3-methoxypyridin-2-yl)benzamide: This compound lacks the phenyl group, which may affect its binding affinity and biological activity.
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzoic acid: The presence of a carboxylic acid group instead of the amide may alter its chemical reactivity and solubility.
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24(2)18-12-10-17(11-13-18)21(25)23-20-19(9-6-14-22-20)26-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCEHVAMTUJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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